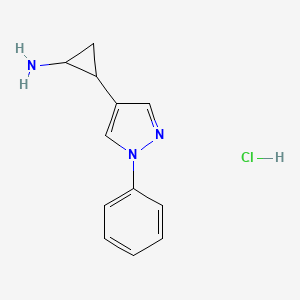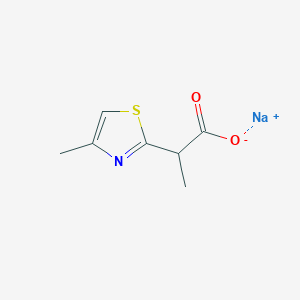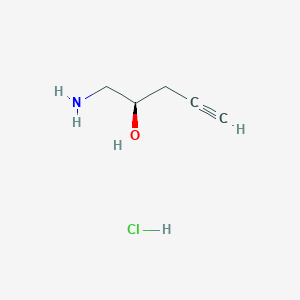
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3. It has a molecular weight of 235.71 g/mol . This compound is intended for research use only and is not suitable for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride include its molecular weight (235.71 g/mol) and its molecular formula (C12H14ClN3) . Unfortunately, other properties such as its boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Anti-HIV Agents
- A study by Mizuhara et al. (2013) explored the structure-activity relationship of phenylpyrazole derivatives for the development of new anti-HIV agents. The research highlighted the creation of a derivative that was six times more potent than the lead compound (Mizuhara et al., 2013).
Antimicrobial Activity
- Behbehani et al. (2011) used 2-arylhydrazononitriles to synthesize a variety of heterocyclic substances, including derivatives of 2-(1-Phenylpyrazol-4-yl)cyclopropan-1-amine hydrochloride, demonstrating strong antimicrobial activities against various organisms (Behbehani et al., 2011).
Synthesis of Novel Compounds
- Reddy et al. (2014) conducted a study on the efficient synthesis of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, which is structurally related to the compound . This synthesis utilized phosphomolybdic acid in dichloromethane (Reddy et al., 2014).
- Skvorcova et al. (2017) explored the intramolecular amination of nonclassical cyclopropylmethyl cation, leading to the formation of derivatives including 1-amino-1-hydroxymethylcyclobutane, which is closely related to the compound (Skvorcova et al., 2017).
Other Applications
- Kozhushkov et al. (2010) synthesized new 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine derivatives as hydrochlorides, which are structurally similar to the compound , demonstrating the potential for varied chemical syntheses (Kozhushkov et al., 2010).
Propriétés
IUPAC Name |
2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11-12H,6,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWIJCVVGWWCFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)
![3-[(4-Amino-2-methylphenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413404.png)
